3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione
CAS No.: 467235-26-3
Cat. No.: VC0017744
Molecular Formula: C₂₀H₂₅Br ClNO ₄
Molecular Weight: 458.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 467235-26-3 |
|---|---|
| Molecular Formula | C₂₀H₂₅Br ClNO ₄ |
| Molecular Weight | 458.77 |
| IUPAC Name | (3S,8aS)-3-(bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione |
| Standard InChI | InChI=1S/C20H25BrClNO4/c21-14-20(19(25)23-12-5-6-17(23)18(24)27-20)11-3-1-2-4-13-26-16-9-7-15(22)8-10-16/h7-10,17H,1-6,11-14H2/t17-,20+/m0/s1 |
| SMILES | C1CC2C(=O)OC(C(=O)N2C1)(CCCCCCOC3=CC=C(C=C3)Cl)CBr |
Introduction
3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c] oxazine-1,4-dione is a complex organic compound characterized by its unique structural features. It contains a tetrahydropyrrolo[2,1-c] oxazine core, which is a bicyclic structure that includes an oxazine ring fused with a tetrahydropyrrole. The compound has a molecular formula of C20H25BrClNO4 and a molecular weight of approximately 458.77 g/mol .
Synthesis
The synthesis of 3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c] oxazine-1,4-dione typically involves several key steps, although specific detailed protocols are not widely documented in the available literature. Generally, such compounds are synthesized through multi-step reactions involving the formation of the oxazine and pyrrole rings, followed by the introduction of the bromomethyl and chlorophenoxyhexyl substituents.
Applications and Potential Uses
While specific applications of this compound are not extensively documented, its structural features suggest potential biological activity. Compounds with similar structures are often explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities. The presence of a bromomethyl group and a chlorophenoxyhexyl substituent contributes to its chemical reactivity, making it a candidate for further modification and exploration in medicinal chemistry.
Related Compounds
Several compounds share structural similarities with 3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c] oxazine-1,4-dione. These include variations in the core structure and substituents, which can lead to differences in reactivity and biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume